N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like amines or alcohols.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrimidinone core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: Biologically, N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic properties, including its potential use in treating various diseases such as cancer and inflammatory disorders.
Industry: In the industry, this compound is used in the production of advanced materials and as a building block for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor sites, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-ethylpyrimidin-1(6H)-yl)acetamide
N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-butylpyrimidin-1(6H)-yl)acetamide
N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-methylpyrimidin-1(6H)-yl)acetamide
Uniqueness: N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide stands out due to its specific propyl group, which influences its chemical properties and biological activity. This subtle difference can lead to variations in efficacy, potency, and selectivity compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-4-8-17-12-19(27)24(13-18(26)21-16-9-6-5-7-10-16)20(22-17)25-15(3)11-14(2)23-25/h11-12,16H,4-10,13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJPICMDMZDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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